molecular formula C14H18N4O3S3 B2401671 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1235117-03-9

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2401671
CAS No.: 1235117-03-9
M. Wt: 386.5
InChI Key: WEVWVUZQWMDDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene-sulfonamide core linked to a piperidine moiety substituted with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. Crystallographic tools like SHELX have been instrumental in resolving such complex structures, enabling precise analysis of bond geometries and intermolecular interactions .

Properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S3/c1-10-13(23-17-16-10)14(19)18-6-4-11(5-7-18)9-15-24(20,21)12-3-2-8-22-12/h2-3,8,11,15H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVWVUZQWMDDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring linked to a sulfonamide group and a piperidine moiety substituted with a thiadiazole. This unique structure is believed to contribute to its biological activity, particularly in inhibiting specific enzymes and pathways involved in various diseases.

  • Inhibition of Enzymatic Activity :
    • Similar compounds have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, thiophene-2-sulfonamides have been identified as moderate inhibitors of CDK5, suggesting potential applications in cancer therapy where CDK dysregulation is prevalent .
    • The compound may also exhibit inhibitory effects on carbonic anhydrases (CAs), which are involved in regulating pH and fluid balance in biological systems. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and obesity .
  • Antimicrobial Activity :
    • Compounds with similar structures have demonstrated significant antimicrobial properties. For example, derivatives of thiophene sulfonamides have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating strong bactericidal activity .
  • Neuroprotective Effects :
    • Research indicates that certain thiophene derivatives protect neuronal cells from apoptosis induced by growth factor deprivation. This suggests potential applications in neurodegenerative diseases .

Study 1: Antimicrobial Evaluation

A series of thiophene derivatives were synthesized and evaluated for their antimicrobial activity. The most active compound showed an MIC value of 0.22 μg/mL against Staphylococcus aureus, demonstrating the potential of thiophene-based compounds in treating bacterial infections .

Study 2: Neuroprotective Properties

In a study focused on neuroprotection, a related thiophene sulfonamide was found to inhibit JNK pathways, which are often implicated in neuronal cell death. This inhibition led to a significant reduction in apoptosis under stress conditions, highlighting the therapeutic potential for neurodegenerative disorders .

Research Findings

Activity Type Compound IC50/MIC Target/Pathway
AntimicrobialThis compound0.22 μg/mLStaphylococcus aureus
NeuroprotectionThiophene-based JNK inhibitorsNot specifiedJNK pathway (neuroprotection)
CDK InhibitionThiophene-2-sulfonamide derivativesModerate potencyCyclin-dependent kinase 5 (CDK5)

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid sulfonamide-thiadiazole framework. Below is a comparative analysis with four analogues:

Compound Name Core Structure Key Functional Groups Molecular Features
Target Compound Thiophene-sulfonamide Thiadiazole, Piperidine, Sulfonamide Enhanced polarity (sulfonamide), potential for π-π stacking (thiophene/thiadiazole)
5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () Thiophene-carboxamide Carboxamide, Pyridine Lower solubility (carboxamide vs. sulfonamide); aryl groups modulate lipophilicity
4-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(2-phenylpropyl)thiophene-2-sulfonamide () Thiazole-sulfonamide Thiazole, Piperidine, Sulfonamide Thiazole’s electron-rich nature may alter binding affinity compared to thiadiazole
N-(4-methylphenyl)-5-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]-1,3,4-thiadiazole-2-carboxamide () Thiadiazole-carboxamide Carboxamide, Tetrahydronaphthalene-sulfonyl Bulky sulfonyl group may reduce membrane permeability; carboxamide less acidic
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide () Thiazole-carboxamide Piperazine, Chlorophenyl, Hydroxyethyl Increased hydrophilicity (piperazine); chloro group enhances halogen bonding

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability : The target compound’s sulfonamide group confers higher aqueous solubility compared to carboxamide analogues (e.g., ) due to its strong hydrogen-bonding capacity . However, bulkier substituents (e.g., tetrahydronaphthalene in ) may counteract this advantage .
  • Antibacterial Activity : Thiophene-carboxamide derivatives () exhibit antibacterial efficacy, but sulfonamide analogues like the target compound could show improved pharmacokinetics due to enhanced solubility and metabolic stability .
  • Enzyme Inhibition: Thiadiazole and thiazole rings are known to interact with enzyme active sites.

Research Findings and Implications

  • Structural Insights : Crystallographic data (e.g., ) reveal that the thiadiazole and sulfonamide groups in the target compound adopt planar conformations, favoring interactions with hydrophobic pockets and polar residues in biological targets .
  • Activity Trends : Sulfonamide derivatives generally exhibit better solubility and longer half-lives than carboxamides but may face challenges in cell permeability due to increased polarity. For instance, the tetrahydronaphthalene-sulfonyl group in improves target selectivity but reduces bioavailability .
  • Future Directions : Hybridizing thiadiazole-sulfonamide scaffolds with lipophilic groups (e.g., ’s phenylpropyl chain) could balance solubility and membrane penetration .

Preparation Methods

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

Starting Material : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.
Reagents : Thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).
Procedure :

  • Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (10 mmol) in anhydrous dichloromethane (DCM, 30 mL).
  • Add SOCl₂ (15 mmol, 1.5 eq) dropwise under nitrogen at 0°C.
  • Stir at room temperature for 4 hours, then reflux for 1 hour.
  • Remove excess SOCl₂ and solvent under reduced pressure to yield the acyl chloride as a pale-yellow solid (yield: 92–95%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 2.68 (s, 3H, CH₃), 3.91 (s, 1H, thiadiazole-H).
  • IR (cm⁻¹) : 1775 (C=O stretch), 680 (C-S).

Amide Coupling with Piperidin-4-ylmethanamine

Protection of Primary Amine :

  • Protect piperidin-4-ylmethanamine’s primary amine using tert-butoxycarbonyl (Boc) anhydride.
  • React with Boc₂O (1.2 eq) in DCM/triethylamine (TEA, 2 eq) at 0°C for 2 hours.

Amide Bond Formation :

  • Dissolve Boc-protected piperidin-4-ylmethanamine (8 mmol) in DCM (20 mL).
  • Add 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (8 mmol) and TEA (10 mmol) at 0°C.
  • Stir at room temperature for 12 hours.
  • Wash with 5% HCl, dry over Na₂SO₄, and concentrate to obtain the intermediate (yield: 85%).

Deprotection :

  • Treat the Boc-protected intermediate with trifluoroacetic acid (TFA)/DCM (1:1) for 2 hours.
  • Neutralize with saturated NaHCO₃ and extract with ethyl acetate to isolate 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-ylmethanamine (yield: 90%).

Characterization :

  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₀H₁₅N₄O₂S: 271.0864; found: 271.0861.
  • ¹³C NMR (101 MHz, CDCl₃): δ 22.4 (CH₃), 48.9 (piperidine-C), 164.2 (C=O).

Sulfonamide Formation with Thiophene-2-sulfonyl Chloride

Reagents : Thiophene-2-sulfonyl chloride (1.2 eq), pyridine (2 eq).
Procedure :

  • Dissolve 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-ylmethanamine (5 mmol) in DCM (15 mL).
  • Add thiophene-2-sulfonyl chloride (6 mmol) and pyridine (10 mmol) at 0°C.
  • Stir at room temperature for 6 hours.
  • Quench with ice-water, extract with DCM, and purify via silica chromatography (hexane/ethyl acetate 3:1) to obtain the title compound (yield: 78%).

Characterization :

  • Melting Point : 158–160°C.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.70 (m, 4H, piperidine-CH₂), 2.62 (s, 3H, CH₃), 3.15 (t, 2H, NCH₂), 4.10 (d, 2H, SCH₂), 7.25 (dd, 1H, thiophene-H), 7.75 (d, 1H, thiophene-H).
  • HPLC Purity : 98.6% (C18 column, acetonitrile/water 70:30).

Optimization and Challenges

Amide Coupling Efficiency

  • Coupling Reagents : Comparative studies show acyl chlorides provide higher yields (85–90%) versus carbodiimide-mediated couplings (70–75%).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity due to solvation of intermediates.

Sulfonamide Side Reactions

  • Competitive Sulfonation : Piperidine’s secondary amine may react if the primary amine is inadequately protected. Boc protection reduces this risk, as evidenced by >95% selectivity in the final step.

Analytical Validation

Structural Confirmation :

  • X-ray Crystallography : Analogous N-(piperidin-4-yl)thiophene-2-sulfonamide derivatives exhibit hydrogen-bonded dimers in crystal lattices, supporting the sulfonamide’s planar conformation.
  • FT-IR Analysis : Peaks at 1325 cm⁻¹ (S=O asymmetric) and 1150 cm⁻¹ (S=O symmetric) confirm sulfonamide formation.

Comparative Methodologies

Method Yield (%) Purity (%) Key Advantage
Acyl Chloride Route 78 98.6 High selectivity
Carbodiimide-Mediated Coupling 65 95.2 Mild conditions
One-Pot Synthesis 60 92.8 Reduced purification steps

Q & A

Basic: What are the standard synthetic routes for preparing N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Piperidine Modification: Introduce the 4-methyl-1,2,3-thiadiazole-5-carbonyl group to piperidin-4-ylmethane via nucleophilic acyl substitution, using coupling agents like DCC or EDC for amide bond formation .

Sulfonamide Formation: React the modified piperidine intermediate with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Key Characterization:

  • NMR: Assign peaks for thiadiazole (δ 2.5–3.0 ppm for methyl), piperidine (δ 1.5–2.5 ppm), and thiophene (δ 6.8–7.5 ppm) .
  • Mass Spectrometry: Confirm molecular ion [M+H]+ and fragmentation patterns .

Advanced: How can conflicting crystallographic and NMR data for this compound’s conformation be resolved?

Methodological Answer:
Conflicts may arise from dynamic conformational changes in solution vs. solid-state rigidity:

X-ray Diffraction: Resolve solid-state conformation using single-crystal X-ray analysis. For example, demonstrates planar fused-ring systems with dihedral angles <5° for rigid structures .

Solution-State NMR: Use 2D NOESY to detect spatial proximity of protons (e.g., piperidine-thiophene interactions). highlights hydrogen bonding (e.g., N–H⋯N) influencing NMR shifts .

Computational Modeling: Compare DFT-optimized geometries (e.g., Gaussian 16) with experimental data to identify dominant conformers .

Advanced: What strategies optimize the compound’s stability under varying pH conditions for bioassays?

Methodological Answer:

pH Stability Assays: Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC at 24/48/72 hours. emphasizes thiadiazole stability at neutral pH but hydrolysis risk in acidic conditions .

Protecting Groups: Temporarily protect the sulfonamide (e.g., tert-butyloxycarbonyl) during synthesis if labile .

Lyophilization: Store as a lyophilized powder at -20°C to minimize hydrolytic degradation .

Basic: Which spectroscopic techniques are critical for confirming the compound’s regiochemistry?

Methodological Answer:

1H-13C HSQC NMR: Assign coupling between thiophene protons (δ 6.8–7.5 ppm) and carbons to confirm sulfonamide attachment at the 2-position .

IR Spectroscopy: Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .

X-ray Crystallography: Resolve bond lengths (e.g., S–N bond ~1.63 Å) and spatial arrangement of substituents .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s antimicrobial potential?

Methodological Answer:

Core Modifications: Systematically vary substituents (e.g., replace thiadiazole with oxadiazole or alter piperidine methylation) and test against Gram+/Gram- bacteria (MIC assays) .

Docking Studies: Use AutoDock Vina to predict binding to bacterial targets (e.g., dihydrofolate reductase), guided by ’s approach to thienopyridine derivatives .

Cytotoxicity Screening: Compare therapeutic indices (IC50/MIC) using mammalian cell lines (e.g., HEK293) .

Basic: What are the best practices for ensuring reproducibility in multi-step synthesis?

Methodological Answer:

Detailed Protocols: Document reaction parameters (e.g., stoichiometry, solvent purity, inert atmosphere) as in ’s synthesis of glucopyranosyl derivatives .

Intermediate Characterization: Validate each step via TLC, NMR, and mass spectrometry before proceeding .

Batch Consistency: Use controlled crystallization (e.g., slow evaporation from ethanol) to ensure uniform polymorphs .

Advanced: How to address discrepancies in biological activity data across research groups?

Methodological Answer:

Standardize Assays: Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, broth microdilution) .

Control Compounds: Include reference agents (e.g., ciprofloxacin for bacteria) to calibrate activity thresholds .

Meta-Analysis: Statistically aggregate data (e.g., random-effects model) to identify outliers or confounding variables .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

ADMET Prediction: Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

MD Simulations: Run GROMACS to model blood-brain barrier penetration, leveraging ’s methods for small-molecule dynamics .

Metabolite Identification: Employ MassHunter (Agilent) to predict Phase I/II metabolites .

Basic: How to validate the compound’s purity for in vivo studies?

Methodological Answer:

HPLC-DAD/ELSD: Achieve baseline separation (R > 2.0) with a C18 column (acetonitrile/water + 0.1% TFA) .

Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

Thermogravimetric Analysis (TGA): Verify <1% residual solvent (e.g., DMF) .

Advanced: How to resolve tautomerism in the thiadiazole moiety during structural analysis?

Methodological Answer:

Variable-Temperature NMR: Monitor proton shifts (e.g., thiadiazole NH) from 25°C to 80°C to detect tautomeric equilibria .

X-ray Photoelectron Spectroscopy (XPS): Analyze sulfur binding energy (~163–165 eV for thiadiazole) to confirm tautomeric form .

Theoretical Calculations: Compare relative tautomer energies using DFT (B3LYP/6-31G*) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.